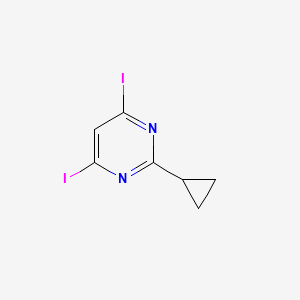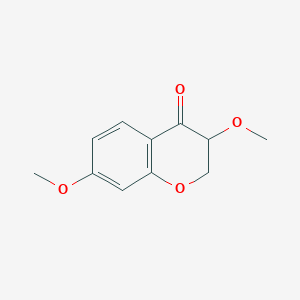
(1R)-1-(2-Anthryl)-2-methoxyethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound with the molecular formula C17H17NO It is a chiral amine derivative of anthracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Anthryl)-2-methoxyethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene.
Functionalization: The anthracene is functionalized to introduce the methoxy group at the 2-position.
Chiral Amine Introduction: The chiral amine moiety is introduced through a series of reactions, including reduction and amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2-Anthryl)-2-methoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives, such as anthraquinones, substituted anthracenes, and modified amine derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(2-Anthryl)-2-methoxyethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Anthryl)propanamine: Another chiral amine derivative of anthracene with similar structural features.
2-Anthracenemethanamine: A related compound with a different substitution pattern on the anthracene ring.
Uniqueness
(1R)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the presence of both the methoxy group and the chiral amine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(1R)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m0/s1 |
Clave InChI |
YXNVTEUGIRLSQG-KRWDZBQOSA-N |
SMILES isomérico |
COC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canónico |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)

![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
